3-(Benzoyloxy)cyclohexanol
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Overview
Description
3-(Benzoyloxy)cyclohexanol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)cyclohexanol can be achieved through several methods. One common approach involves the esterification of cyclohexanol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve the same esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The benzoyloxy group can be reduced to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols, depending on the nucleophile used.
Scientific Research Applications
3-(Benzoyloxy)cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)cyclohexanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Lacks the benzoyloxy group, making it less hydrophobic.
Benzoylcyclohexane: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, altering its reactivity.
Uniqueness
3-(Benzoyloxy)cyclohexanol is unique due to the presence of both a hydroxyl group and a benzoyloxy group. This combination allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(3-hydroxycyclohexyl) benzoate |
InChI |
InChI=1S/C13H16O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2 |
InChI Key |
DQJWAUDLUKISHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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